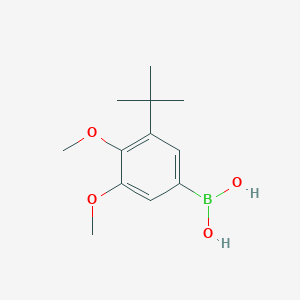

(3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid

Description

(3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a tert-butyl group at the 3-position and methoxy groups at the 4- and 5-positions. This compound is structurally characterized by its electron-donating substituents, which influence its electronic properties and steric bulk. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials science applications.

Properties

IUPAC Name |

(3-tert-butyl-4,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO4/c1-12(2,3)9-6-8(13(14)15)7-10(16-4)11(9)17-5/h6-7,14-15H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJXKJAHMOTLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)OC)OC)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434954 | |

| Record name | Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168985-95-3 | |

| Record name | Boronic acid, [3-(1,1-dimethylethyl)-4,5-dimethoxyphenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This may involve continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or a base, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Protodeboronation: Acids (e.g., HCl), bases (e.g., NaOH).

Scientific Research Applications

(3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Biological Applications: Boronic acids are known to interact with diols, making them useful in the design of sensors for detecting sugars and other biomolecules.

Medicinal Chemistry: Potential use in the development of boron-containing drugs, which can exhibit unique pharmacological properties.

Industrial Applications: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium(II) complex, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Boronic Acids

Structural and Electronic Differences

- Substituent Effects: The tert-butyl and methoxy groups in (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid provide both steric hindrance and electron donation.

Reactivity and Binding Studies

- Kinetic Behavior: In studies of iminoboronate formation, bulkier boronic acids (e.g., 2-formyl-4,5-dimethoxyphenylboronic acid) exhibit lower equilibrium constants and fewer binding events compared to smaller analogs like 2-acetylphenylboronic acid. This trend suggests that (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid may similarly display reduced binding efficiency in dynamic covalent chemistry applications .

- Solubility: The tert-butyl group improves solubility in nonpolar solvents compared to polar-substituted analogs (e.g., 3,4,5-trimethoxyphenylboronic acid), which may limit its utility in aqueous-phase reactions .

Key Research Findings

- Steric vs. Electronic Trade-offs : The compound’s reactivity is a balance between electron donation (from methoxy groups) and steric hindrance (from tert-butyl), which may necessitate optimized reaction conditions for cross-coupling .

- Comparative NMR Data: Control experiments show that bulkier boronic acids form less stable iminoboronates, aligning with the observed kinetic limitations for (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid .

Biological Activity

(3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid is a notable organoboron compound with various applications in organic synthesis and medicinal chemistry. This article provides an in-depth review of its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

(3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid features a boronic acid functional group attached to a phenyl ring that is further substituted with tert-butyl and dimethoxy groups. This structure contributes to its unique chemical properties and biological interactions.

The primary mechanism of action for (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid involves its ability to interact with diols, which is characteristic of boronic acids. This interaction is crucial for developing sensors that detect sugars and other biomolecules. Additionally, it plays a role in the Suzuki-Miyaura coupling reaction, which is vital for forming biaryl compounds used in pharmaceuticals.

Biological Applications

- Antitumor Activity : Recent studies have highlighted the potential of boronic acids as inhibitors of autotaxin (ATX), an enzyme involved in cancer progression. Compounds resembling (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid have shown promising results in reducing lysophosphatidic acid (LPA) levels in vivo, which is linked to tumor growth and metastasis .

- Inhibition of Histone Acetyltransferases : The compound has been investigated for its inhibitory effects on histone acetyltransferase p300/CBP, which plays a critical role in gene transcription regulation. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can significantly enhance the inhibitory potency against these enzymes .

- Antimicrobial Properties : Boronic acids, including derivatives of (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid, have been evaluated for their antimicrobial activity. These compounds demonstrated effectiveness against various bacterial strains, suggesting potential therapeutic applications in infectious diseases.

Table 1: Biological Activity Overview

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Modification | IC50 (μM) | Reference |

|---|---|---|---|

| Original Compound | - | 8.6 | |

| Variant with tert-butyl | 4,5-di-substituted | 1.6 | |

| Variant with methoxy group | 3,5-dimethoxy | 11 |

Case Studies

- In Vivo Studies on Cancer Models : A study demonstrated that intravenous administration of boronic acid derivatives significantly decreased LPA levels in mice, correlating with reduced tumor cell migration and growth . This suggests a potential therapeutic role for (3-(tert-Butyl)-4,5-dimethoxyphenyl)boronic acid in cancer treatment.

- Histone Acetylation Modulation : Another research effort focused on the effects of this compound on histone acetylation processes. The findings indicated that specific substitutions on the phenolic ring could enhance binding affinity to p300/CBP, leading to altered gene expression profiles associated with cancer and other diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.